MBC-11 is a novel compound developed for therapeutic applications, particularly in the treatment of tumor-induced bone diseases. It is classified as a bisphosphonate-chemotherapeutic conjugate, specifically designed to target bone tissue while delivering cytotoxic agents directly to tumor sites. The compound is formed by the covalent bonding of cytarabine with etidronate, which enhances its effectiveness against cancer cells while minimizing systemic toxicity.
MBC-11 originates from research aimed at improving treatments for conditions such as bone metastases and osteolytic lesions associated with cancer. It is classified under bisphosphonates, a group of drugs that prevent the loss of bone density, and is also categorized as a nucleoside analog due to its structural similarity to nucleotides. MBC-11 has been studied in various clinical settings, demonstrating its potential in targeting cancer-related bone diseases effectively .
The synthesis of MBC-11 involves a two-step process:
The industrial production methods mirror these laboratory techniques but are scaled up for mass production, ensuring high purity and consistency through stringent quality control measures.
MBC-11 has a complex molecular structure characterized by its molecular formula and a molecular weight of 534.20 g/mol. The structure features multiple phosphate groups linked to a nucleoside backbone, which contributes to its biological activity .
The InChI key for MBC-11 is MMTNYCOGGHXEIF-UIRRGPDLSA-N, which provides a unique identifier for its chemical structure in databases.
MBC-11 participates in several chemical reactions:
These reactions are crucial for understanding MBC-11's stability and reactivity under physiological conditions.
MBC-11 operates through a targeted delivery mechanism where it binds specifically to bone tissue. Upon administration, it releases cytarabine directly at the tumor site, which enhances local concentrations of this cytotoxic agent while minimizing systemic exposure. This targeted approach allows for effective inhibition of tumor cell proliferation while promoting bone mineralization .
Studies have shown that MBC-11 exhibits enhanced anti-tumor activity compared to cytarabine alone, making it a promising candidate for treating tumor-induced bone diseases .
MBC-11 exhibits several notable physical and chemical properties:
These properties are essential for its formulation as a therapeutic agent and influence its pharmacokinetics and pharmacodynamics during clinical use .
MBC-11 has multiple applications in scientific research:
Cancer-induced bone disease (CIBD) arises primarily from bone metastases, occurring in >65% of advanced breast and prostate cancers and 30–40% of lung cancers [3] [5]. The pathophysiology centers on a "vicious cycle" where tumor cells disrupt normal bone remodeling. Tumor-derived factors (e.g., PTHrP, IL-6) stimulate osteoclast differentiation via RANKL/RANK signaling, leading to excessive bone resorption [3] [9]. This resorption releases embedded growth factors (TGF-β, IGF-1) that further fuel tumor growth and bone destruction [3] [5]. The resulting skeletal-related events (SREs)—including pathologic fractures, spinal compression, and hypercalcemia—cause significant morbidity. Osteolytic lesions dominate in cancers like multiple myeloma and breast cancer, characterized by CTX and TRAP5b biomarker elevation [3] [7].
Bisphosphonates (e.g., zoledronate) are first-line CIBD therapies that inhibit osteoclast-mediated resorption by blocking farnesyl pyrophosphate synthase (FPPS) or forming cytotoxic ATP analogs [2] [4]. However, they face critical limitations:
Table 1: Incidence of Bone Metastases in Common Cancers
Cancer Type | Incidence of Bone Metastases | Predominant Lesion Type |
---|---|---|
Breast | 65–75% | Mixed (Osteolytic/Osteoblastic) |
Prostate | 65–75% | Osteoblastic |
Lung | 30–40% | Osteolytic |
Multiple Myeloma | 70–95% | Osteolytic |
Renal | 20–25% | Osteolytic |
Dual-action conjugates address conventional therapy limitations by combining:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7